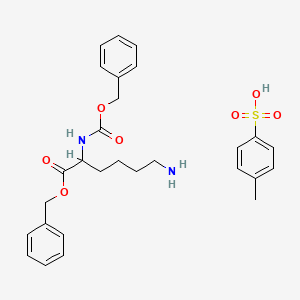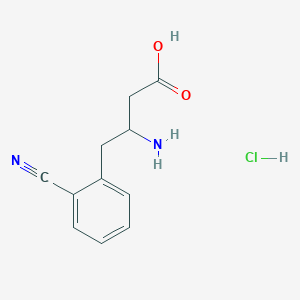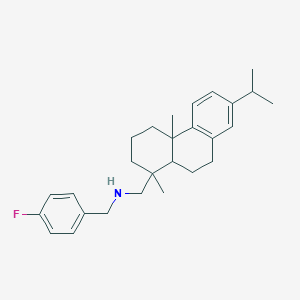![molecular formula C18H23BO4 B12497431 2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12497431.png)
2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in the field of organic chemistry. This compound is known for its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(Methoxymethoxy)-1-naphthylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura cross-coupling reactions, with bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: 3-(Methoxymethoxy)-1-naphthylboronic acid.
Reduction: 3-(Methoxymethoxy)-1-naphthyl alcohol.
Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction
Applications De Recherche Scientifique
2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Employed in the development of new drugs and therapeutic agents.
Industry: Used in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The compound acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. The palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic ester and the electrophilic partner, resulting in the formation of a biaryl compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methoxymethoxy)phenylboronic acid: Another boronic ester with similar reactivity but different structural features.
Pinacol boronic esters: A class of boronic esters with varying substituents on the aromatic ring.
Uniqueness
2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, which confer distinct reactivity and selectivity in cross-coupling reactions. The presence of the methoxymethoxy group enhances its stability and reactivity compared to other boronic esters .
Propriétés
Formule moléculaire |
C18H23BO4 |
|---|---|
Poids moléculaire |
314.2 g/mol |
Nom IUPAC |
2-[3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)16-11-14(21-12-20-5)10-13-8-6-7-9-15(13)16/h6-11H,12H2,1-5H3 |
Clé InChI |
TXUDWMAZCPSDKG-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC=CC=C23)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12497355.png)

![4-{5,11-bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocin-13-yl}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B12497362.png)
![4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12497367.png)



![Ethyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497399.png)

![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12497405.png)
![N-(3-butoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12497409.png)

![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12497433.png)
